molecular formula C24H22O6 B6451717 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid CAS No. 2548983-00-0

3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid

Cat. No. B6451717
CAS RN: 2548983-00-0
M. Wt: 406.4 g/mol
InChI Key: KMPYBHGUNHXVPN-UHFFFAOYSA-N
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Description

The compound “3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid” is a complex organic molecule. It contains multiple phenyl rings (aromatic rings), ether linkages (phenoxy), and carboxyethyl groups. These types of compounds are often used in organic synthesis and could have various applications depending on their specific properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the ether linkages and the introduction of the carboxyethyl groups. One common method for forming ether linkages is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol. The carboxyethyl groups could potentially be introduced through a reaction with a carboxylic acid or a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple phenyl rings and ether linkages. The phenyl rings would likely contribute to the compound’s rigidity and could potentially engage in pi-pi interactions. The ether linkages and carboxyethyl groups would likely make the compound more polar .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure. The ether linkages could potentially be cleaved under acidic conditions. The carboxyethyl groups could potentially undergo reactions typical of carboxylic acids, such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple phenyl rings could potentially make the compound relatively nonpolar, while the ether linkages and carboxyethyl groups could potentially make the compound more polar. This could affect properties such as solubility .

Scientific Research Applications

3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid has a variety of potential applications in scientific research. It has been used to study the effects of inhibitors on enzymes, as well as the effects of drugs on cells. It has also been used to study the effects of oxidative stress on cells and to study the effects of drugs on gene expression.

Mechanism of Action

The mechanism of action of 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid is not fully understood. It is believed to act as an inhibitor of enzymes, and it has been shown to interfere with the activity of certain enzymes involved in the metabolism of drugs. It has also been shown to inhibit the activity of certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as the activity of certain proteins involved in the regulation of gene expression. It has also been shown to reduce oxidative stress in cells, and to modulate the activity of certain receptors.

Advantages and Limitations for Lab Experiments

The use of 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid in laboratory experiments has several advantages. It is easy to synthesize and can be used in a variety of experimental systems. It is also relatively non-toxic and has a wide range of biochemical and physiological effects. However, it is important to note that the effects of this compound may vary depending on the experimental system and the concentrations used.

Future Directions

The potential future directions for 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid are numerous. It could be used to study the effects of inhibitors on enzymes, to study the effects of drugs on cells, and to study the effects of oxidative stress on cells. It could also be used to study the effects of drugs on gene expression, to modulate the activity of receptors, and to study the effects of drugs on metabolism. Additionally, it could be used to study the effects of drugs on the immune system and to study the effects of drugs on the nervous system.

Synthesis Methods

3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid can be synthesized from a variety of starting materials, including phenol and ethyl acetate. The synthesis involves a series of reactions, including an acid-catalyzed esterification, an acid-catalyzed Friedel-Crafts alkylation, and a base-catalyzed condensation. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.

properties

IUPAC Name

3-[4-[4-[4-(2-carboxyethyl)phenoxy]phenoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c25-23(26)15-5-17-1-7-19(8-2-17)29-21-11-13-22(14-12-21)30-20-9-3-18(4-10-20)6-16-24(27)28/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYBHGUNHXVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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